molecular formula C20H36NO4P B571296 (S)-FTY-720 Phosphonate CAS No. 1142015-10-8

(S)-FTY-720 Phosphonate

Cat. No.: B571296
CAS No.: 1142015-10-8
M. Wt: 385.485
InChI Key: XDSPSYJWGHPIAZ-FQEVSTJZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-FTY-720 Phosphonate typically involves the introduction of a phosphonate group into the FTY-720 molecule. One common method is the Michaelis-Arbuzov reaction, where an alkyl halide reacts with a trialkyl phosphite to form the corresponding phosphonate ester. This reaction is often carried out under mild conditions using a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Michaelis-Arbuzov reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: (S)-FTY-720 Phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(S)-FTY-720 Phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-FTY-720 Phosphonate involves its interaction with specific molecular targets. The compound is known to modulate sphingosine-1-phosphate receptors, which play a crucial role in immune cell trafficking. By binding to these receptors, this compound can alter the movement and function of immune cells, thereby exerting its immunomodulatory effects .

Comparison with Similar Compounds

    Fingolimod (FTY-720): The parent compound of (S)-FTY-720 Phosphonate, known for its immunomodulatory properties.

    Phosphonate Derivatives: Other phosphonate-containing compounds with similar chemical structures and biological activities.

Uniqueness: this compound is unique due to the presence of the phosphonate group, which enhances its chemical stability and biological activity compared to its parent compound, fingolimod. This modification allows for more targeted and effective interactions with molecular targets, making it a promising candidate for further research and development .

Properties

CAS No.

1142015-10-8

Molecular Formula

C20H36NO4P

Molecular Weight

385.485

IUPAC Name

[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid

InChI

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1

InChI Key

XDSPSYJWGHPIAZ-FQEVSTJZSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N

Synonyms

P-[(3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid

Origin of Product

United States

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